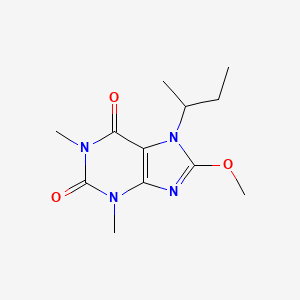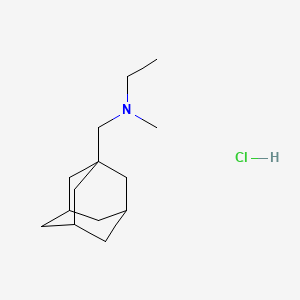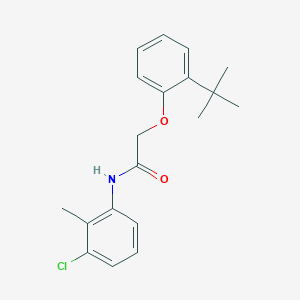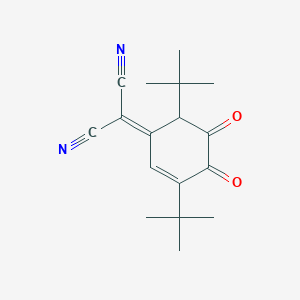
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BW 430C, is a purine derivative that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is not fully understood. However, it has been proposed that the compound inhibits viral replication by interfering with the early stages of the viral life cycle. Additionally, it has been suggested that 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. Additionally, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. Furthermore, it has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is its broad-spectrum antiviral activity. Additionally, it has been found to exhibit anticancer and anti-inflammatory activities, which make it a potentially useful compound for the treatment of various diseases. However, one of the limitations of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C. One direction is to investigate its potential as a therapeutic agent for the treatment of viral infections, cancer, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, particularly with respect to its antiviral and anticancer activities. Additionally, it would be interesting to investigate the structure-activity relationship of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C and to develop analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C involves the reaction of 8-methoxy-1,3-dimethylxanthine with sec-butylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been extensively studied for its potential pharmacological properties. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Additionally, 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been found to exhibit anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
7-butan-2-yl-8-methoxy-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-6-7(2)16-8-9(13-11(16)19-5)14(3)12(18)15(4)10(8)17/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLYNUMMTSOBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)


![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

